7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties .
Mechanism of Action
Target of Action
The primary target of 7-(4-benzyl-1-piperazinyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell division . This disruption in the cell cycle can lead to apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib . It also induced apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
The compound 7-(4-benzyl-1-piperazinyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins. It has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The nature of these interactions is primarily inhibitory, affecting the activity of the targeted enzymes .
Cellular Effects
The effects of 7-(4-benzyl-1-piperazinyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine on cells are significant. It has been shown to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of 7-(4-benzyl-1-piperazinyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine involves binding interactions with biomolecules and changes in gene expression. Specifically, it binds to the active site of CDK2, inhibiting its activity . This interaction is facilitated by essential hydrogen bonding with Leu83 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-mediated synthesis can be advantageous due to its efficiency and scalability. Additionally, the reaction conditions can be optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties.
Uniqueness
7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a triazolopyrimidine core with a benzylpiperazine moiety enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-14-12-17(24-18(19-14)20-15(2)21-24)23-10-8-22(9-11-23)13-16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQLMELMSVGHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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